

# Application Notes and Protocols for DGY-09-192 in Xenograft Models

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## Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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## Abstract

**DGY-09-192** is a potent and selective bivalent degrader that specifically targets Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2 for proteasomal degradation.<sup>[1][2]</sup> By coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **DGY-09-192** effectively induces the ubiquitination and subsequent degradation of FGFR1/2, leading to the suppression of downstream oncogenic signaling pathways.<sup>[1]</sup> This targeted protein degradation approach has demonstrated significant anti-proliferative activity in various cancer models, including gastric, cholangiocarcinoma, and estrogen receptor-positive (ER+) breast cancer.<sup>[1][3][4]</sup> Notably, **DGY-09-192** has shown promise in in vivo xenograft models, where it has been shown to induce the degradation of a clinically relevant FGFR2 fusion protein and contribute to tumor regression.<sup>[1][4][5]</sup> These application notes provide a detailed experimental protocol for the use of **DGY-09-192** in xenograft models to evaluate its anti-tumor efficacy and pharmacodynamic effects.

## Introduction

Aberrant activation of FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in a variety of human cancers. While FGFR inhibitors have shown clinical efficacy, their use can be limited by dose-limiting toxicities and the development of resistance. **DGY-09-192**, a Proteolysis Targeting Chimera (PROTAC), offers an alternative therapeutic strategy by inducing the selective degradation of FGFR1 and FGFR2.<sup>[1]</sup> This

approach has the potential to overcome some of the limitations of traditional kinase inhibitors. The following protocols and data provide a framework for preclinical evaluation of **DGY-09-192** in xenograft models.

## Data Presentation

While specific tumor growth inhibition percentages from the primary literature were not publicly available, the following table summarizes the key in vivo pharmacodynamic and pharmacokinetic parameters of **DGY-09-192**.

Parameter	Cell Line	Xenograft Model	Dosage and Administration	Key Findings	Reference
Pharmacodynamics	CCLP1-FGFR2-PHGDH	Subcutaneous	20 or 40 mg/kg, IP, QD for 6 days	Dose-dependent reduction in FGFR2-PHGDH protein levels and phosphorylation of FRS2 and ERK1/2 in tumor tissues.	Du et al., 2021
Pharmacokinetics	N/A	Mouse	1 mg/kg IV, 3 mg/kg IP, 10 mg/kg PO (single dose)	Half-life (T <sub>1/2</sub> ) of ~5 hours with low clearance via IV and IP routes. Negligible oral bioavailability.	Du et al., 2021
Efficacy	ER+/FGFR1-amplified patient tissue	Patient-Derived Xenograft (PDX)	Not specified	Combination with fulvestrant resulted in complete cell growth arrest and tumor regression.	Selective degradation of FGFR1/2 overcomes antiestrogen resistance...

## Experimental Protocols

## Cell Line and Culture

The CCLP1 cell line engineered to express an FGFR2-PHGDH fusion protein is a suitable model for studying the in vivo activity of **DGY-09-192**.

- Cell Line: CCLP1-FGFR2-PHGDH
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

## Xenograft Model Establishment

- Animals: Female athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old.
- Cell Preparation for Injection:
  - Culture CCLP1-FGFR2-PHGDH cells to 80-90% confluency.
  - Harvest cells using trypsin-EDTA and wash with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
  - Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of  $5 \times 10^7$  cells/mL.
- Tumor Implantation:
  - Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
  - Subcutaneously inject 100  $\mu$ L of the cell suspension (containing  $5 \times 10^6$  cells) into the right flank of each mouse using a 27-gauge needle.
  - Monitor the animals for tumor growth.

## Drug Preparation and Administration

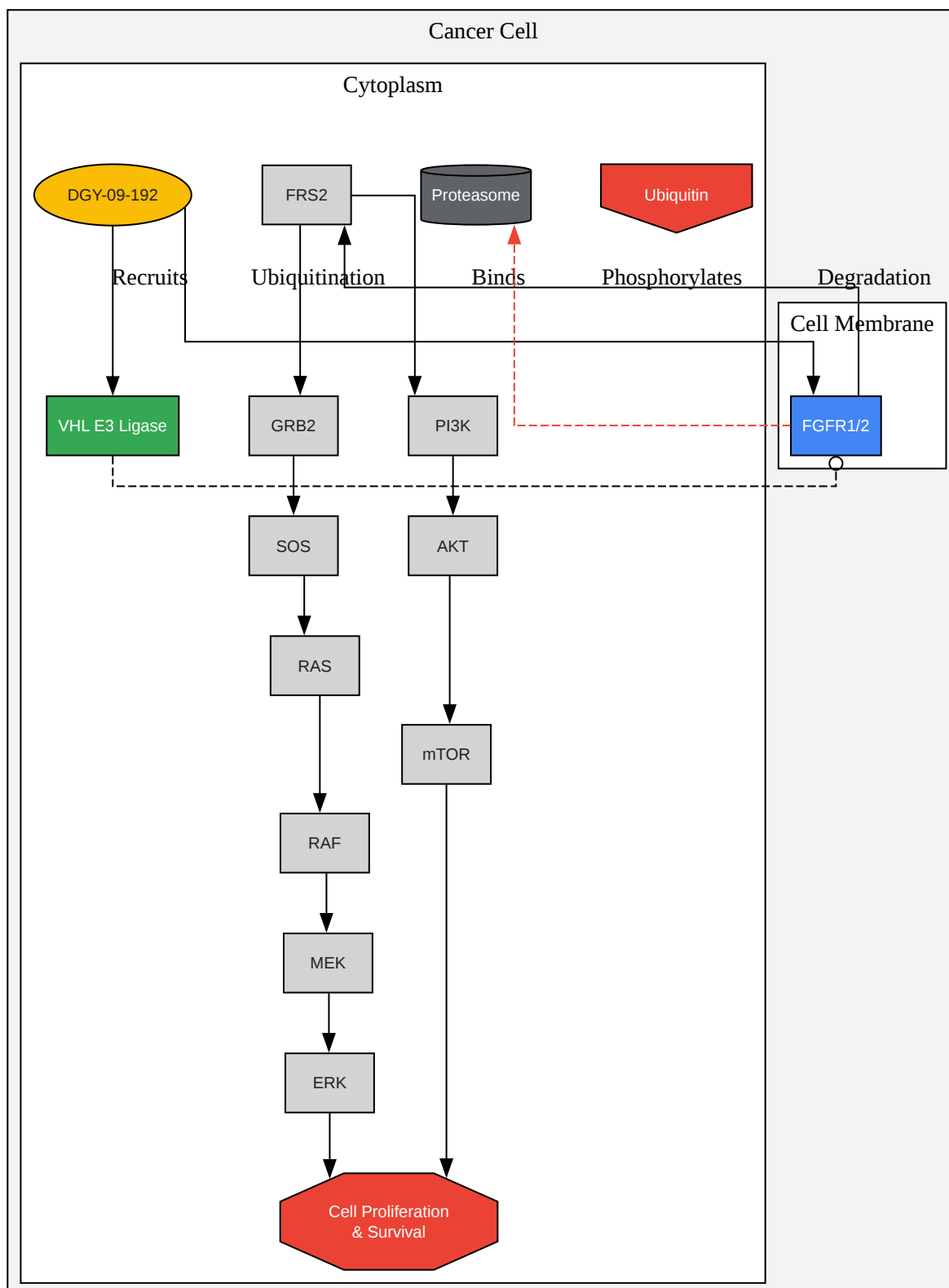
- **DGY-09-192** Formulation: Prepare a stock solution of **DGY-09-192** in a suitable vehicle (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be minimized.
- Dosing and Administration:
  - Once the tumors reach an average volume of approximately 200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
  - Administer **DGY-09-192** at a dose of 20 or 40 mg/kg via intraperitoneal (IP) injection once daily (QD) for a specified duration (e.g., 6 days for pharmacodynamic studies).
  - The control group should receive the vehicle only.

## Monitoring and Endpoints

- Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers two to three times per week. Calculate the tumor volume using the formula:  $(\text{Width}^2 \times \text{Length}) / 2$ .
- Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Pharmacodynamic Analysis:
  - At the end of the treatment period (e.g., 4 hours after the last dose), euthanize the mice.
  - Excise the tumors and prepare tissue lysates for Western blot analysis to assess the levels of total and phosphorylated FGFR2, FRS2, and ERK1/2.
- Efficacy Analysis:
  - For efficacy studies, continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
  - Calculate the tumor growth inhibition (TGI) if applicable.

## Mandatory Visualization

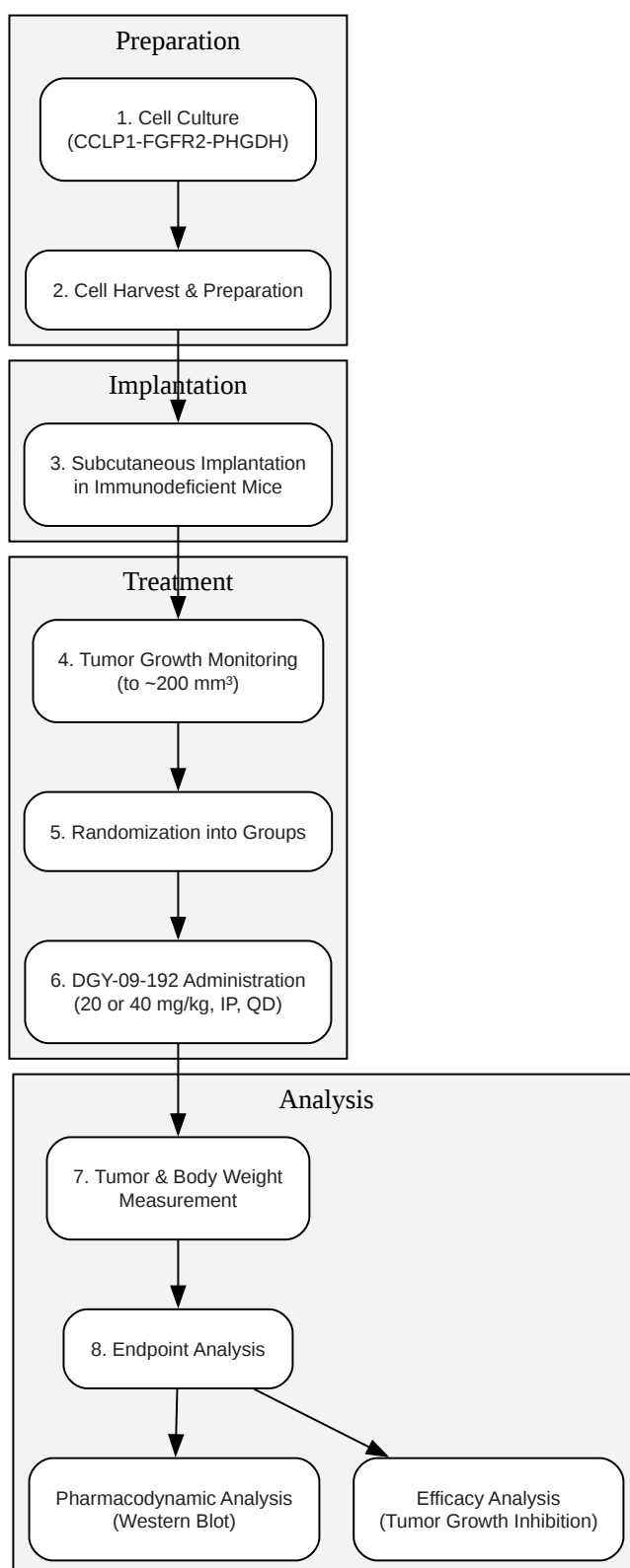
## Signaling Pathway of DGY-09-192 Action



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Caption: Mechanism of action of **DGY-09-192** leading to FGFR1/2 degradation.

## Experimental Workflow for **DGY-09-192** in Xenograft Models



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Caption: Experimental workflow for evaluating **DGY-09-192** in a xenograft model.



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